methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the thiophene ring and the sulfonamide group suggests potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(3-methoxyphenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiophene Ring: Starting with a thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base.
Coupling with Amines: The compound is then coupled with 3-methoxyphenylamine and p-toluidine through amide bond formation, often using coupling reagents like EDCI or DCC.
Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The thiophene ring can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.
Scientific Research Applications
Methyl 3-(N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate could have several scientific research applications:
Medicinal Chemistry: Potential use as an antibacterial or antifungal agent due to the presence of the sulfonamide group.
Biological Studies: Investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Thiophene Derivatives: Various thiophene-based compounds with diverse biological activities.
Uniqueness
Methyl 3-(N-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-N-(p-tolyl)sulfamoyl)thiophene-2-carboxylate is unique due to its complex structure, combining a thiophene ring, a sulfonamide group, and multiple aromatic substituents. This complexity may confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
methyl 3-[[2-(3-methoxyanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-7-9-17(10-8-15)24(14-20(25)23-16-5-4-6-18(13-16)29-2)32(27,28)19-11-12-31-21(19)22(26)30-3/h4-13H,14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZGXGAOVWHLDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)OC)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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